N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as EIO, is a novel compound that has been synthesized for scientific research purposes. EIO belongs to the oxalamide family of compounds and has shown promising results in various biological assays.
Scientific Research Applications
Synthetic Methodologies:
- The compound N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can be synthesized through various novel synthetic methods. One method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- Another approach uses a one-pot multicomponent 1,3-dipolar cycloaddition reaction to synthesize structurally related compounds, which have shown activity against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).
Molecular Properties and Crystal Structures:
- The crystal structure of related compounds indicates the formation of two-dimensional layered structures and diastereoselectivity in formation, as evidenced by X-ray diffraction methods. This structural information is crucial for understanding the molecule's behavior in various conditions and its potential applications in scientific research (Nishtala & Basavoju, 2018).
Molecular Docking and Biological Activity:
- In silico docking studies of structurally similar compounds reveal potential anti-mycobacterial, anti-microbial, and anti-cancer activities, offering a pathway for the development of new therapeutic agents (Nishtala & Basavoju, 2018).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQXHFPNYZRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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